molecular formula C13H12O2 B1617039 1-Acetyl-2-methoxynaphthalene CAS No. 5672-94-6

1-Acetyl-2-methoxynaphthalene

Cat. No. B1617039
CAS RN: 5672-94-6
M. Wt: 200.23 g/mol
InChI Key: WFBBDKXOGOJOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-2-methoxynaphthalene (1-AMN) is an organic compound that has been studied extensively in the past few decades due to its potential applications in numerous fields. 1-AMN is a member of the naphthalene family, which are aromatic compounds that are widely used in the pharmaceutical, agricultural, and chemical industries. 1-AMN is a colorless, crystalline solid with a molecular weight of 128.18 g/mol. It is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide. 1-AMN is also relatively stable and has a low vapor pressure.

Scientific Research Applications

Application 1: Acetylation of 2-Methoxynaphtalene

  • Methods of Application : The acetylation of 2-Methoxynaphtalene is carried out over a catalyst prepared by impregnation . The process involves the reaction of 2-Methoxynaphtalene with acetic anhydride, resulting in the formation of 1-Acetyl-2-methoxynaphtalene .
  • Results or Outcomes : The formation of 1-Acetyl-2-methoxynaphtalene has been observed in the acetylation of 2-Methoxynaphtalene .

Application 2: Preparation of Aromatic Ketones

  • Summary of Application : 1-Acetyl-2-methoxynaphthalene is a product of the Friedel–Crafts acylation of aromatic compounds, a process widely used in the industry for the production of various organic value-added intermediates .
  • Methods of Application : The process involves the acetylation of 1,2-dimethoxybenzene employing acetic anhydride as an acylating agent . The reaction is catalyzed by acid zirconium mesoporous materials (Zr-MCM-41) synthesized by a microwave irradiation method .
  • Results or Outcomes : The catalyst Zr-MCM-41 showed a greater performance in the acid-catalyzed acetylation of 1,2-dimethoxybenzene . The formation of the sterically hindered, but kinetically favored, product, 1-acetyl-2-methoxynaphthalene, has also been observed .

Application 3: Synthesis of 2-Acetyl-6-methoxynaphthalene

  • Summary of Application : 1-Acetyl-2-methoxynaphthalene is used in the synthesis of 2-Acetyl-6-methoxynaphthalene, a compound that can be obtained through a specific procedure .
  • Methods of Application : The synthesis involves the reaction of 2-methoxynaphthalene with acetyl chloride in the presence of anhydrous aluminum chloride and nitrobenzene . The reaction mixture is then allowed to stand at room temperature for at least 12 hours .
  • Results or Outcomes : The procedure yields white, crystalline 2-acetyl-6-methoxynaphthalene with a melting point of 106.5–108° .

Application 4: Pharmaceutical Reference Standards

  • Summary of Application : 1-Acetyl-2-methoxynaphthalene is used as a reference standard in the pharmaceutical industry .
  • Methods of Application : It is used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Naproxen .
  • Results or Outcomes : 1-Acetyl-2-methoxynaphthalene is supplied with detailed characterization data compliant with regulatory guidelines .

Application 5: Synthesis of 2-Acetyl-6-methoxynaphthalene

  • Summary of Application : 1-Acetyl-2-methoxynaphthalene is used in the synthesis of 2-Acetyl-6-methoxynaphthalene, a compound that can be obtained through a specific procedure .
  • Methods of Application : The synthesis involves the reaction of 2-methoxynaphthalene with acetyl chloride in the presence of anhydrous aluminum chloride and nitrobenzene . The reaction mixture is then allowed to stand at room temperature for at least 12 hours .
  • Results or Outcomes : The procedure yields white, crystalline 2-acetyl-6-methoxynaphthalene with a melting point of 106.5–108° .

Application 6: Friedel–Crafts Acylation

  • Summary of Application : 1-Acetyl-2-methoxynaphthalene is a product of the Friedel–Crafts acylation of aromatic compounds, a process widely used in the industry for the production of various organic value-added intermediates .
  • Methods of Application : The process involves the acetylation of 1,2-dimethoxybenzene employing acetic anhydride as an acylating agent . The reaction is catalyzed by acid zirconium mesoporous materials (Zr-MCM-41) synthesized by a microwave irradiation method .
  • Results or Outcomes : The catalyst Zr-MCM-41 showed a greater performance in the acid-catalyzed acetylation of 1,2-dimethoxybenzene . The formation of the sterically hindered, but kinetically favored, product, 1-acetyl-2-methoxynaphthalene, has also been observed .

properties

IUPAC Name

1-(2-methoxynaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBBDKXOGOJOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC2=CC=CC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972169
Record name 1-(2-Methoxynaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-2-methoxynaphthalene

CAS RN

5672-94-6
Record name Ethanone, 1-(2-methoxy-1-naphthalenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005672946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxynaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Methoxy-1'-acetonaphthone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-2-methoxynaphthalene
Reactant of Route 2
Reactant of Route 2
1-Acetyl-2-methoxynaphthalene
Reactant of Route 3
Reactant of Route 3
1-Acetyl-2-methoxynaphthalene
Reactant of Route 4
Reactant of Route 4
1-Acetyl-2-methoxynaphthalene
Reactant of Route 5
Reactant of Route 5
1-Acetyl-2-methoxynaphthalene
Reactant of Route 6
Reactant of Route 6
1-Acetyl-2-methoxynaphthalene

Citations

For This Compound
120
Citations
E Fromentin, JM Coustard, M Guisnet - Journal of Catalysis, 2000 - Elsevier
… They showed that 1-acetyl-2-methoxynaphthalene (I) and 2-acetyl-6methoxynaphthalene (II) were initially formed, isomer I undergoing deacylation afterward. Thanks to this deacylation, …
Number of citations: 53 www.sciencedirect.com
RB Girdler, PH Gore, JA Hoskins - Journal of the Chemical Society C …, 1966 - pubs.rsc.org
… Acetylation of 2-methoxynaphthalene (I) in carbon disulphide, chloroform, or nitrobenzene, gives various yields of 1 -acetyl-2-methoxynaphthalene (11). of 2-acetyl-6-…
Number of citations: 17 pubs.rsc.org
E Fromentin, JM Coustard, M Guisnet - Journal of Molecular Catalysis A …, 2000 - Elsevier
… In addition to acetic acid, the main reaction products are 1-acetyl-2-methoxynaphthalene (I) and 2-acetyl-6-methoxynaphtalene (II); 1-acetyl-7-methoxynaphthalene (III) is formed in low …
Number of citations: 64 www.sciencedirect.com
G Harvey, G Mäder - Collection of Czechoslovak chemical …, 1992 - cccc.uochb.cas.cz
… Two ketone isomers, 1-acetyl-2-methoxynaphthalene (1AC) and 2-acetyl-6-methoxynaphthalene (2AC) were produced; the selectivity of the reaction could be influenced by the zeolite …
Number of citations: 101 cccc.uochb.cas.cz
SD Kim, KH Lee, JS Lee, YG Kim, KE Yoon - Journal of Molecular Catalysis …, 2000 - Elsevier
… Protiodeacylation took place not only for 1-acetyl-2-methoxynaphthalene (1,2-AMON) but … over H-MCM-41, the selectivity to 1-acetyl-2-methoxynaphthalene (1,2-AMON) was practically …
Number of citations: 32 www.sciencedirect.com
P Meric, A Finiels, P Moreau - Journal of Molecular Catalysis A: Chemical, 2002 - Elsevier
… This reaction leads to the selective formation of the sterically hindered 1-acetyl-2-methoxynaphthalene (1-Ac-2-MN). Among all HY zeolites tested, HY with a Si/Al molar ratio of 40 was …
Number of citations: 26 www.sciencedirect.com
E Fromentin, JM Coustard… - Special Publications of the …, 2001 - books.google.com
… Isomerization of 1-acetyl-2-methoxynaphthalene (I) is a key step in the formation of the desired product (II). In order to optimize the production of II it is therefore important to understand …
Number of citations: 4 www.google.com
GD Yadav, MSMM Rahuman - Ultrasonics sonochemistry, 2003 - Elsevier
… Samples were withdrawn at regular intervals of time and analysed by GC for the presence of 2-methoxynaphthalene and its acetylated derivative 1-acetyl-2-methoxynaphthalene. All the …
Number of citations: 32 www.sciencedirect.com
P Moreau, A Finiels, P Meric, F Fajula - Catalysis letters, 2003 - Springer
… The various catalysts led to significantly different yields of acetylated products, 1-acetyl-2-methoxynaphthalene (1-Ac-2-MN) and 2-acetyl-6-methoxynaphthalene (2-Ac-6-MN). On the …
Number of citations: 27 link.springer.com
T Yamazaki, M Makihara, K Komura - Journal of Molecular Catalysis A …, 2017 - Elsevier
… = 8.0) resulted in a 60% conversion of 2-MN with a low selectivity for 1 (8.4%), and it was also claimed that 1-acetyl-2-methoxynaphthalene (1,2-ACMN; 2) was formed at the external …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.